3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione
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Overview
Description
3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione is a heterocyclic compound that features a unique structure combining a pyrazole ring fused with an indazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions include various substituted derivatives that can exhibit different biological activities and properties.
Scientific Research Applications
3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone.
Uniqueness
3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and development.
Properties
CAS No. |
919533-28-1 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-phenyl-6,7,8,9-tetrahydropyrazolo[1,2-a]indazole-3,5-dione |
InChI |
InChI=1S/C16H14N2O2/c19-15-10-14(11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)16(20)18(15)17/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
VMDWZXCWSMBHAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3N2C(=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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